L-162313 is a synthetic organic compound recognized for its role as a non-peptide agonist of the angiotensin II receptor. This compound mimics the biological actions of angiotensin II, a critical peptide hormone involved in various physiological processes, including blood pressure regulation and fluid balance. L-162313 has garnered attention for its potential therapeutic applications, particularly in cardiovascular and renal diseases.
L-162313 was first reported in scientific literature in 1994, where it was characterized as a non-peptide agonist of the angiotensin II receptor type 1. It belongs to a class of compounds that are designed to interact with the renin-angiotensin system, which plays a significant role in cardiovascular health. The compound is classified under non-peptide angiotensin II receptor agonists, distinguishing it from peptide-based therapeutics.
The synthesis of L-162313 involves several key steps that utilize advanced organic chemistry techniques. The compound's synthesis typically starts with the formation of tripeptides corresponding to the C-terminal region of angiotensin II. The synthesis process may include:
The technical details of these methods are critical for ensuring high yield and purity of the final product, which is necessary for biological evaluation.
The molecular structure of L-162313 can be represented by its chemical formula, which includes specific elements and their arrangements. While detailed structural data may not be publicly available due to proprietary information, it is known that:
L-162313 undergoes various chemical reactions that are integral to its function as an agonist at the angiotensin II receptor. Key reactions include:
These reactions underscore the importance of molecular interactions in pharmacological efficacy.
The mechanism of action of L-162313 involves its ability to activate angiotensin II receptors, particularly type 1 receptors. This process can be summarized as follows:
Data from studies indicate that L-162313 exhibits a maximal response that is a fraction of the response elicited by angiotensin II itself, suggesting a nuanced interaction with receptor dynamics.
L-162313 possesses several notable physical and chemical properties that influence its behavior in biological systems:
Analyses such as spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) and chromatographic techniques are typically employed to characterize these properties.
L-162313 has several scientific applications primarily related to research in cardiovascular and renal physiology:
The discovery of L-162,313 (5,7-dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]imidazo[4,5-b]pyridine) in 1995 marked a paradigm shift in G protein-coupled receptor (GPCR) pharmacology. As the first reported nonpeptide angiotensin II (Ang II) receptor agonist, it demonstrated that small molecules could mimic complex peptide signaling [3]. Prior to this, nonpeptide ligands for peptide receptors were predominantly antagonists. L-162,313's identification emerged from efforts to develop biphenylimidazole derivatives targeting the renin-angiotensin system (RAS), a pathway critical in cardiovascular regulation. Its prolonged pressor response in anesthetized rats—exceeding Ang II's duration—highlighted its therapeutic potential and mechanistic novelty [3] [5]. This breakthrough catalyzed research into nonpeptide agonists for other peptide-activated GPCRs, expanding drug design possibilities beyond receptor blockade.
Biphenylimidazole scaffolds form the structural backbone of many angiotensin receptor ligands. L-162,313 features:
Unlike later AT2-selective benzimidazoles (e.g., 2-isopropyl derivatives with Ki=4.0 nM), L-162,313's initial design prioritized AT1 activation [1]. Its isobutyl group, derived from the nonselective precursor L-162,313, was later optimized to n-propyl in AT2-selective ligands to enhance subtype specificity [1]. This structural evolution underscores how minor alkyl substitutions dramatically alter receptor selectivity—e.g., n-butyl chains reduce selectivity, while tert-butyl or thiazole heterocycles improve AT2 affinity [1].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: